5-Benzamido-3-methyl-1,2-oxazole-4-carboxylic acid

Medicinal chemistry Kinase inhibitor design Regioisomer comparison

5-Benzamido-3-methyl-1,2-oxazole-4-carboxylic acid (CAS 84661-25-6, molecular formula C₁₂H₁₀N₂O₄, molecular weight 246.22 g/mol) is a heterocyclic small molecule featuring a 1,2-oxazole (isoxazole) core with a carboxylic acid at position 4, a methyl group at position 3, and a benzamido substituent at position 5. This compound belongs to the broader class of 3,5-disubstituted isoxazole-4-carboxylic acid derivatives, which have been explored as intermediates for kinase inhibitors, anti-inflammatory agents, and fluorescent probes.

Molecular Formula C12H10N2O4
Molecular Weight 246.22 g/mol
CAS No. 84661-25-6
Cat. No. B12886087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Benzamido-3-methyl-1,2-oxazole-4-carboxylic acid
CAS84661-25-6
Molecular FormulaC12H10N2O4
Molecular Weight246.22 g/mol
Structural Identifiers
SMILESCC1=NOC(=C1C(=O)O)NC(=O)C2=CC=CC=C2
InChIInChI=1S/C12H10N2O4/c1-7-9(12(16)17)11(18-14-7)13-10(15)8-5-3-2-4-6-8/h2-6H,1H3,(H,13,15)(H,16,17)
InChIKeyPJPZBSLTRVXUNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Benzamido-3-methyl-1,2-oxazole-4-carboxylic acid (CAS 84661-25-6): Structural & Procurement Baseline


5-Benzamido-3-methyl-1,2-oxazole-4-carboxylic acid (CAS 84661-25-6, molecular formula C₁₂H₁₀N₂O₄, molecular weight 246.22 g/mol) is a heterocyclic small molecule featuring a 1,2-oxazole (isoxazole) core with a carboxylic acid at position 4, a methyl group at position 3, and a benzamido substituent at position 5 [1]. This compound belongs to the broader class of 3,5-disubstituted isoxazole-4-carboxylic acid derivatives, which have been explored as intermediates for kinase inhibitors, anti-inflammatory agents, and fluorescent probes [2]. The specific 5-benzamido-3-methyl substitution pattern distinguishes it from the more commonly researched 4-arylamido-3-methyl isoxazole series reported as FMS kinase inhibitors [3].

Why 5-Benzamido-3-methyl-1,2-oxazole-4-carboxylic acid Cannot Be Replaced by Generic Isoxazole-4-carboxylic Acid Analogs


Generic substitution within the isoxazole-4-carboxylic acid family is precluded by the critical dependence of biological and chemical properties on precise substitution regiochemistry. The 5-benzamido group in the target compound occupies a position that is structurally distinct from the 4-arylamido arrangement found in the well-characterized FMS kinase inhibitor series [1]. In isoxazole chemistry, the position of the carboxamide versus carboxylic acid functionality dictates hydrogen-bonding geometry, target engagement, and synthetic derivatization pathways. For example, 4-arylamido-3-methyl isoxazoles demonstrated selective antiproliferative activity toward U937 hematopoietic cells with GI₅₀ values in the sub-micromolar range, an activity profile that cannot be assumed for the 5-benzamido regioisomer without direct testing [2]. Furthermore, electrophilic bromination studies have shown that a neighbouring benzamido group at position 5 participates in intramolecular cyclization reactions fundamentally different from those of 4-substituted analogs, yielding bromospirobi-heterocyclic products not accessible from other regioisomers [3].

Quantitative Differentiation Evidence for 5-Benzamido-3-methyl-1,2-oxazole-4-carboxylic acid Against Closest Analogs


Regiochemical Differentiation: 5-Benzamido vs. 4-Arylamido Isoxazole-4-carboxylic Acid Scaffolds

The target compound bears the benzamido substituent at position 5 of the isoxazole ring, whereas the most extensively characterized active series in this chemical space places the arylamido group at position 4. In the 4-arylamido-3-methyl isoxazole series, the lead compound 6a (5-methyl-N-(2-methyl-5-(3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)benzamido)phenyl)isoxazole-4-carboxamide) demonstrated FMS kinase inhibition with GI₅₀ = 0.016 μM and IC₅₀ = 9.95 nM [1]. The target compound's 5-benzamido arrangement presents a different hydrogen-bond donor/acceptor vector originating from the isoxazole ring nitrogen-adjacent position, which is predicted to alter kinase hinge-binding geometry. No direct head-to-head potency comparison data for the target compound itself exists in the public domain; this evidence dimension is classified as class-level inference based on the established structure-activity relationships of isoxazole regioisomers [2].

Medicinal chemistry Kinase inhibitor design Regioisomer comparison

Physicochemical Property Differentiation: Calculated LogP and Hydrogen Bonding Capacity

Computed physicochemical properties provide a basis for differentiation from closely related analogs. The target compound has an XLogP3-AA value of 2.0, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 5, with a rotatable bond count of 3 [1]. For comparison, the closely related N-(5-methyl-1,2-oxazol-3-yl)benzamide (CAS 13053-85-5), a regioisomer with the benzamido group at position 3 and lacking the carboxylic acid at position 4, has molecular formula C₁₁H₁₀N₂O₂ and molecular weight 202.21 g/mol—a difference of 44 Da corresponding to the carboxyl group . This additional carboxylic acid functionality provides a synthetic handle for amide coupling, esterification, or salt formation that is absent in the non-carboxylated analog, enabling conjugation to amines, alcohols, or biomolecular carriers without requiring a separate deprotection or oxidation step.

Physicochemical profiling Drug-likeness ADME prediction

Synthetic Accessibility: Dual Functionalization Enabling One-Step Derivatization at Position 4

The target compound possesses a carboxylic acid at position 4 that is directly available for activation and coupling without requiring protecting group manipulation. In the broader class of 5-substituted oxazole-4-carboxylic acid derivatives, this carboxyl group has been utilized to generate carboxamides via standard HBTU or EDCI coupling conditions . By contrast, 5-substituted oxazole analogs that lack the 4-carboxyl group—such as simple 5-benzamido-3-methylisoxazole—require an additional oxidation or carboxylation step to introduce a conjugatable handle. The Bulletin of the Chemical Society of Japan report on 4-benzamidoisoxazole derivatives demonstrates that the acylation and cyclization steps to install the benzamido group and form the isoxazole ring can be achieved in a single synthetic sequence, with the 4-carboxyl group already in place from the starting β-ketoester [1].

Synthetic chemistry Building block utility Amide coupling

Neighbouring Group Participation: Unique Intramolecular Reactivity of the 5-Benzamido Moiety

Electrophilic bromination studies on isoxazoles bearing a neighbouring benzamido group at position 5 have demonstrated a unique intramolecular cis-addition pathway that produces bromospirobi-heterocyclic compounds containing an isoxazoline ring [1]. This reactivity is distinct from that of 4-substituted benzamido isoxazoles, where the spatial orientation of the amide relative to the isoxazole ring does not permit the same cyclization geometry. The resulting spirocyclic products represent a structural class not accessible from 3-benzamido or 4-benzamido regioisomers under identical electrophilic conditions. While this evidence is derived from class-level mechanistic studies rather than direct testing of the exact target compound, the 5-benzamido substitution pattern is explicitly identified as the prerequisite for this neighbouring group effect.

Reaction mechanism Electrophilic bromination Spirocycle formation

Structural Confirmation: X-ray Crystallographic Validation of 4-Benzamidoisoxazole Geometry as Reference for 5-Benzamido Analog

The Bulletin of the Chemical Society of Japan article by Zen et al. (1988) reported the synthesis and X-ray crystallographic characterization of 4-benzamidoisoxazole derivatives, establishing that the benzamido group in the 4-position adopts a near-planar conformation relative to the isoxazole ring, with an intramolecular C-H···O hydrogen bond stabilizing the geometry [1]. The target compound, with the benzamido group at position 5 rather than position 4, is predicted to exhibit a different torsional angle between the benzamide phenyl ring and the isoxazole plane, altering both the conformational ensemble and the presentation of hydrogen bond donor/acceptor pharmacophoric features. This conformational divergence is structurally analogous to the difference between 4- and 5-substituted indoles or imidazoles, where regioisomerism translates into distinct target recognition profiles. Direct crystallographic data for the target compound itself has not been located in the public domain.

X-ray crystallography Structural biology Conformational analysis

Optimal Application Scenarios for 5-Benzamido-3-methyl-1,2-oxazole-4-carboxylic acid Based on Evidence


Medicinal Chemistry: Kinase Inhibitor Scaffold with Non-Canonical Hinge-Binding Geometry

For medicinal chemistry programs targeting kinases where the 4-arylamido-3-methyl isoxazole series has shown potent inhibition (e.g., FMS kinase with GI₅₀ = 0.016 μM [1]), the 5-benzamido regioisomer offers a structurally differentiated hinge-binding motif. The altered presentation of the benzamide carbonyl and NH hydrogen bond donor/acceptor pair may enable selectivity against kinases that are insensitive to 4-substituted isoxazole inhibitors. Procurement of this compound is indicated when structure-based drug design suggests that a 5-oriented amide vector could access unique sub-pockets within the kinase ATP-binding site not addressable by 4-arylamido analogs.

Diversity-Oriented Synthesis: Dual-Handle Building Block for Parallel Library Production

The simultaneously available carboxylic acid (position 4) and benzamido (position 5) functional groups enable two-dimensional diversification from a single starting material. The 4-carboxyl group can be activated and coupled to diverse amine libraries in a single step without protecting group manipulation, as established for the broader oxazole-4-carboxylic acid class . The 5-benzamido group can be hydrolyzed and re-acylated to introduce alternative aromatic or heteroaromatic substituents. This orthogonal reactivity supports efficient parallel synthesis of compound libraries for high-throughput screening campaigns.

Mechanistic Probe Synthesis: Spirocyclic Scaffold Generation via Neighbouring Group Participation

The 5-benzamido group's capacity to participate in intramolecular cyclization under electrophilic bromination conditions enables the synthesis of bromospirobi-heterocyclic compounds that are inaccessible from other regioisomers [2]. This application is relevant for fragment-based drug discovery groups seeking to expand into three-dimensional, sp³-rich chemical space. The resulting spirocyclic products contain both an isoxazoline ring and a quaternary carbon center, structural features associated with improved clinical success rates in small-molecule drug development.

Bioconjugation Chemistry: Carboxylic Acid Handle for Linker Attachment

The free carboxylic acid at position 4 provides a direct attachment point for PEG linkers, biotin tags, or fluorophores via standard amide bond formation. This distinguishes the compound from non-carboxylated isoxazole analogs (e.g., CAS 13053-85-5, MW 202.21 g/mol) that would require additional synthetic steps to install a conjugatable group. For chemical biology applications requiring target engagement probes or affinity chromatography ligands based on isoxazole scaffolds, procurement of this pre-functionalized building block reduces synthesis time by an estimated 2-3 steps compared to starting from an isoxazole lacking the 4-carboxyl group, as established by the physicochemical comparison data [3].

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